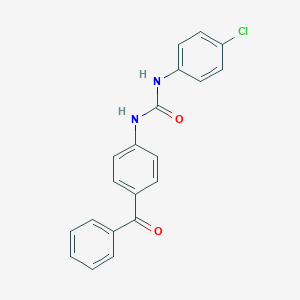

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea

Overview

Description

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea, also known as BPU, is a synthetic compound that has been extensively studied for its potential applications in scientific research. BPU belongs to the class of urea derivatives and has been shown to exhibit a range of biological activities, including anti-tumor, anti-inflammatory, and anti-viral effects.

Mechanism Of Action

The mechanism of action of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is not fully understood, but it is believed to involve the inhibition of various signaling pathways that are involved in cell growth, inflammation, and viral replication. 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has been shown to inhibit the activity of several enzymes, including protein kinases and proteases, which play important roles in these pathways.

Biochemical And Physiological Effects

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has been shown to exhibit a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and reduce inflammation. 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has also been shown to inhibit the replication of various viruses and to reduce the severity of viral infections.

Advantages And Limitations For Lab Experiments

One of the major advantages of using 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea in lab experiments is its broad range of biological activities. 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has been shown to exhibit anti-tumor, anti-inflammatory, and anti-viral effects, which make it a versatile tool for studying various biological processes. Another advantage of using 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea is its relatively low toxicity, which makes it suitable for use in cell-based assays and animal studies.

One of the limitations of using 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea in lab experiments is its low solubility in water, which can limit its bioavailability and make it difficult to administer in vivo. Another limitation is its relatively low potency compared to other anti-cancer drugs, which may require higher doses to achieve therapeutic effects.

Future Directions

There are several future directions for the use of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea in scientific research. One area of research is the development of more potent derivatives of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea that can be used as anti-cancer drugs. Another area of research is the investigation of the mechanisms underlying its anti-inflammatory and anti-viral effects, which could lead to the development of new treatments for inflammatory and viral diseases. Finally, the use of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea in combination with other drugs or therapies could also be explored to enhance its therapeutic efficacy.

Synthesis Methods

The synthesis of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea involves the reaction of 4-chloroaniline with benzoylisocyanate in the presence of a base. The resulting product is then treated with urea to obtain 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea. The yield of 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea can be improved by optimizing the reaction conditions, such as the reaction time, temperature, and solvent.

Scientific Research Applications

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has been extensively studied for its potential applications in scientific research. One of the major areas of research has been its anti-tumor activity. 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and lung cancer cells. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.

In addition to its anti-tumor activity, 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has also been shown to have anti-inflammatory and anti-viral effects. 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has been shown to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6, and to reduce the severity of inflammation in animal models of inflammatory diseases. 1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea has also been shown to inhibit the replication of various viruses, including HIV, herpes simplex virus, and influenza virus.

properties

IUPAC Name |

1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H15ClN2O2/c21-16-8-12-18(13-9-16)23-20(25)22-17-10-6-15(7-11-17)19(24)14-4-2-1-3-5-14/h1-13H,(H2,22,23,25) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NXMOWWCYUYVYSN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)C2=CC=C(C=C2)NC(=O)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H15ClN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30359730 | |

| Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

350.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzoylphenyl)-3-(4-chlorophenyl)urea | |

CAS RN |

102023-64-3 | |

| Record name | 1-(4-benzoylphenyl)-3-(4-chlorophenyl)urea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30359730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(4-BENZOYLPHENYL)-3-(4-CHLOROPHENYL)UREA | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[(4-Methyl-1-piperazinyl)sulfonyl]aniline](/img/structure/B185401.png)

![2-Methylimidazo[1,2-a]pyridine-6-carboxylic acid](/img/structure/B185405.png)

![Dibenzo[b,d]thiophene-4-carbaldehyde](/img/structure/B185424.png)